![molecular formula C9H10N4O2 B2932342 Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate CAS No. 1341283-98-4](/img/structure/B2932342.png)

Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

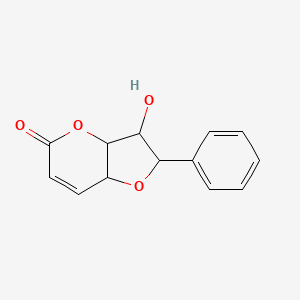

Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds, including this compound, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of these compounds was analyzed using a variety of techniques, including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were studied. The results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using a variety of techniques, including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Wirkmechanismus

Target of Action

Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is a structural analog of antiviral compounds . It’s also been studied for its potential neuroprotective and anti-neuroinflammatory properties . .

Mode of Action

It’s known that the compound undergoes a dimroth rearrangement, which is an isomerization process involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .

Biochemical Pathways

It’s been suggested that the compound may have neuroprotective and anti-inflammatory properties, potentially through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . It may also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

The compound has shown promising results in terms of its neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Some compounds also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Dimroth rearrangement that it undergoes can be affected by the degree of aza-substitution in rings, the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using ETPC in laboratory experiments is its relatively low toxicity and high solubility in water, which makes it easy to administer to animals and cells in culture. However, ETPC can also be difficult to synthesize and is relatively expensive compared to other compounds used in scientific research.

Zukünftige Richtungen

There are several potential future directions for research on ETPC. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. ETPC has also been investigated as a potential treatment for inflammatory bowel disease and other chronic inflammatory disorders. Additionally, further studies are needed to fully understand the mechanisms of action of ETPC and its effects on cellular metabolism and signaling pathways.

Synthesemethoden

ETPC can be synthesized through a multistep process involving the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with ethyl oxalyl chloride, followed by the reaction with methylhydrazine and 1,3-dimethyl-2-nitrobenzene. The product obtained is then subjected to reduction with sodium dithionite to yield ETPC.

Wissenschaftliche Forschungsanwendungen

ETPC has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, ETPC has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. In pharmacology, ETPC has been evaluated for its potential use as a central nervous system stimulant and as a treatment for neurodegenerative diseases. In biochemistry, ETPC has been studied for its effects on enzyme activity and protein synthesis.

Eigenschaften

IUPAC Name |

ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-3-15-9(14)8-12-11-7-4-6(2)10-5-13(7)8/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRVADCJFMKTOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C2N1C=NC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1341283-98-4 |

Source

|

| Record name | ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2932262.png)

![(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2932265.png)

![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2932266.png)

![Ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2932268.png)

![4-acetyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2932270.png)

![2-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2932272.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2932273.png)

![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}urea](/img/structure/B2932275.png)

![N-[(6Z)-6-[(dimethylamino)methylidene]-7-oxo-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-yl]-2,2,2-trifluoroacetamide](/img/structure/B2932281.png)